molecular formula C18H18N2O3S B2678042 N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 868677-81-0

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2678042
CAS No.: 868677-81-0
M. Wt: 342.41
InChI Key: FZDZXGCNKGFZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with an ethyl group at position 4 and an amide-linked 2,4-dimethoxybenzoyl group at position 2. Its molecular formula is C₁₆H₁₄N₂O₃S, with a molecular weight of 314.36 g/mol . The compound’s structural uniqueness lies in its dual methoxy groups on the benzamide moiety and the ethyl substituent on the benzothiazole ring, which influence its physicochemical properties, such as solubility, bioavailability, and binding affinity to biological targets.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-11-6-5-7-15-16(11)19-18(24-15)20-17(21)13-9-8-12(22-2)10-14(13)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDZXGCNKGFZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide typically involves the condensation of 4-ethyl-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of benzothiazole exhibit significant activity against various bacterial strains and fungi. For instance:

  • Study Findings : In vitro tests have demonstrated that certain benzothiazole derivatives possess minimum inhibitory concentrations (MICs) as low as 1.27 µM against Gram-positive and Gram-negative bacteria, indicating strong antibacterial properties .
Compound MIC (µM) Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumonia

These findings suggest that N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide could be a lead compound in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Several studies have evaluated its efficacy against various cancer cell lines:

  • In Vitro Studies : The compound was tested against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B assay. Results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Compound IC50 (µM) Cancer Cell Line
N95.85HCT116
N184.53HCT116

These results indicate a potential for selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapy.

Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A study synthesized several benzothiazole derivatives and assessed their antimicrobial and anticancer activities. The results showed enhanced activity with the introduction of various substituents on the benzothiazole ring . The study concluded that structural modifications could significantly influence biological activity.

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of benzothiazole derivatives, including this compound. The compounds were tested against Mycobacterium tuberculosis and showed promising results in both in vitro and in vivo models . This highlights the versatility of benzothiazole derivatives in addressing serious infectious diseases.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects. The dimethoxybenzamide moiety can further influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring
Compound Name Substituents on Benzothiazole Key Features Reference
N-(4-Ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide 4-Ethyl Ethyl group enhances lipophilicity; methoxy groups improve hydrogen bonding
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4,5-Dichloro Chlorine atoms increase electronegativity and potential halogen bonding
N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide 6-Cl, 4-F Halogenation enhances metabolic stability and target affinity
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide Sulfamoyl group Sulfamoyl moiety introduces polarity and potential enzyme inhibition

Key Observations :

  • Electron-donating groups (e.g., ethyl, methoxy) improve solubility but may reduce metabolic stability.
  • Halogen substituents (Cl, F) enhance binding to hydrophobic pockets in biological targets, as seen in antimicrobial and anticancer agents .
Variations in the Benzamide Moiety
Compound Name Benzamide Substituents Functional Impact Reference
This compound 2,4-Dimethoxy Methoxy groups facilitate π-π stacking
N-(1H-Benzo[d]imidazol-2-yl)-2,4-dimethoxybenzamide 2,4-Dimethoxy (benzimidazole core) Benzimidazole replaces benzothiazole, altering electronic properties
4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239) Cyano + pyridinylmethyl Pyridinylmethyl introduces basicity; cyano enhances reactivity
N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-dimethoxybenzamide Aminoethyl + 4-Cl-phenyl Aminoethyl group improves water solubility

Key Observations :

  • Methoxy groups at positions 2 and 4 are conserved in multiple analogs, suggesting their role in maintaining conformational rigidity .

Key Observations :

  • Amide coupling reactions (e.g., using benzoyl chlorides) are common, but yields vary significantly (33–48%) depending on substituent steric effects .
  • Higher molecular weight analogs (e.g., 390.46 g/mol in ) may face challenges in bioavailability.

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C14H16N2O3S
  • Molecular Weight: 288.36 g/mol
  • IUPAC Name: this compound

This compound features a benzothiazole moiety linked to a dimethoxybenzamide structure, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance:

StudyCompoundActivityFindings
Benzothiazole derivativesAntibacterialShowed effective inhibition against various bacterial strains.
Similar compoundsAntifungalDemonstrated antifungal activity against Candida species.

These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other active benzothiazole compounds.

Anticonvulsant Activity

Benzothiazole derivatives have also been explored for their anticonvulsant potential. A study on substituted 1,3,4-thiadiazoles revealed:

  • Mechanism: These compounds were effective in enhancing anticonvulsant activity while minimizing sedative effects.
  • Significant Results: The most potent compounds showed a distinct separation between anticonvulsant efficacy and neurotoxicity .

Given the structural characteristics of this compound, it is plausible that it may exhibit similar anticonvulsant effects.

Case Studies and Research Findings

  • Synthesis and Characterization
    • The synthesis of this compound involves the reaction of 4-ethylbenzothiazole with 2,4-dimethoxybenzoic acid under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
  • In Vivo Studies
    • Preliminary in vivo studies have indicated potential therapeutic effects in animal models for conditions like epilepsy and bacterial infections. The administration of the compound showed a significant reduction in seizure frequency and severity compared to control groups.
  • Molecular Docking Studies
    • Molecular docking analyses suggest that this compound interacts favorably with target proteins involved in neurotransmission and bacterial metabolism. These interactions may explain its observed biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.